1-Isothiocyanato-2-propoxybenzene
Description
Significance of Isothiocyanate Functionality in Chemical Synthesis and Mechanistic Biological Inquiry
The isothiocyanate group (–N=C=S) is a highly versatile functional group in organic chemistry. rsc.org Isothiocyanates are known for their reactivity as electrophiles, readily participating in reactions with a variety of nucleophiles. wikipedia.org This reactivity makes them valuable intermediates in the synthesis of a wide range of organic compounds, including heterocycles and thioureas. nih.govarkat-usa.org The synthesis of isothiocyanates themselves can be achieved through several methods, with a common approach involving the desulfurization of dithiocarbamate (B8719985) salts which are formed from primary amines and carbon disulfide. nih.govnih.govbeilstein-journals.org
In the realm of chemical biology, isothiocyanates have garnered significant attention for their diverse biological activities. nih.govnih.gov Many naturally occurring isothiocyanates, found in cruciferous vegetables, exhibit chemopreventive and anticancer properties. nih.govresearchgate.netresearchgate.net Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of enzymes involved in detoxification. nih.govscielo.org.coresearchgate.net The electrophilic nature of the isothiocyanate carbon atom allows it to react with biological nucleophiles, such as amino acids and thiols, leading to a variety of cellular effects. rsc.org This reactivity is central to their role in mechanistic biological inquiry, allowing researchers to probe and understand complex cellular signaling pathways. nih.gov
Overview of Current Research Trajectories and Potential Future Directions for 1-Isothiocyanato-2-propoxybenzene
While specific research on this compound is not extensively documented in the provided search results, we can infer potential research directions based on the broader understanding of aryl isothiocyanates and the influence of substituents.
Current and Future Research Trajectories could include:
Synthesis and Methodology Development: Research is ongoing to develop more efficient and environmentally friendly methods for the synthesis of aryl isothiocyanates. nih.govresearchgate.net Future work could focus on optimizing the synthesis of this compound, potentially exploring one-pot procedures or novel catalytic systems.
Chemical Reactivity Studies: A thorough investigation of the reactivity of this compound with a variety of nucleophiles would provide valuable data for its application as a synthetic intermediate.
Biological Screening and Mechanistic Studies: Given the known biological activities of many isothiocyanates, this compound would be a candidate for screening in various biological assays, such as anticancer and antimicrobial screens. nih.govchemrxiv.org If promising activity is found, further mechanistic studies would be warranted to elucidate its mode of action at the molecular level. This could involve investigating its effects on specific enzymes, signaling pathways, or cellular processes. nih.govscielo.org.co
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogs of this compound with variations in the substitution pattern on the benzene (B151609) ring or the length of the alkoxy chain would allow for the development of structure-activity relationships. This information would be crucial for the rational design of more potent and selective compounds.
Below is a data table summarizing the key chemical information for this compound, alongside related compounds for contextual comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not explicitly found | Not explicitly found |
| 2-Isopropylphenyl isothiocyanate | C10H11NS | 177.266 cymitquimica.com |
| 1-Isothiocyanato-3-phenylpropane | C10H11NS | 177.266 foodb.ca |
| 1-isothiocyanato-2-phenylbenzene | C13H9NS | 211.29 americanelements.com |
| 1-Isothiocyanato-3,5-bis(2-methyl-2-propanyl)benzene | C15H21NS | 247.399 chemsrc.com |
| Propoxybenzene (B152792) | C9H12O | 136.19 medkoo.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
597545-15-8 |
|---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-isothiocyanato-2-propoxybenzene |
InChI |
InChI=1S/C10H11NOS/c1-2-7-12-10-6-4-3-5-9(10)11-8-13/h3-6H,2,7H2,1H3 |
InChI Key |
SKMKIYHBMRUTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1N=C=S |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 1 Isothiocyanato 2 Propoxybenzene
Nucleophilic Addition Reactions Involving the Isothiocyanate Group of 1-Isothiocyanato-2-propoxybenzene
The electron-deficient carbon atom of the isothiocyanate group (-N=C=S) in this compound serves as a prime target for nucleophilic attack. This reactivity allows for the synthesis of a wide array of derivatives with diverse applications. The following sections detail the reactions with key classes of nucleophiles.
Reactions with Nitrogen-Containing Nucleophiles: Formation of Thioureas and Guanidines
The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of N,N'-disubstituted thioureas. This reaction typically proceeds under mild conditions, often at room temperature, and in a variety of solvents. The nucleophilic nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a stable thiourea (B124793) derivative.
| Amine (R-NH₂) | Product | General Reaction Conditions |
| Primary Aliphatic Amine | N-(Alkyl)-N'-(2-propoxyphenyl)thiourea | Room temperature, various organic solvents (e.g., ethanol, THF, dichloromethane) |
| Primary Aromatic Amine | N-(Aryl)-N'-(2-propoxyphenyl)thiourea | Room temperature to gentle heating, various organic solvents |
| Secondary Amine | N,N-(Dialkyl/Aryl)-N'-(2-propoxyphenyl)thiourea | Room temperature, various organic solvents |
This table represents the expected products based on the general reactivity of aryl isothiocyanates. Specific experimental data for this compound is not currently available.
Furthermore, thioureas derived from this compound can serve as precursors for the synthesis of guanidine (B92328) derivatives. This transformation can be achieved through various methods, such as reaction with carbodiimides or by using desulfurization agents in the presence of another amine.
Reactions with Oxygen-Containing Nucleophiles: Synthesis of Thiocarbamates
The reaction of this compound with alcohols and phenols leads to the formation of O-alkyl/aryl thiocarbamates. This nucleophilic addition is generally slower than the reaction with amines and often requires the presence of a base or catalyst to facilitate the reaction. The alkoxide or phenoxide ion, being a stronger nucleophile than the neutral alcohol or phenol (B47542), readily attacks the isothiocyanate carbon.
The reaction of isothiocyanates with long-chain alcohols has been shown to exclusively yield N-aryl-O-alkyl carbamates. nih.gov In contrast, reactions with smaller-chain alcohols at room temperature without a solvent can lead to the formation of both N-aryl-O-alkyl carbamates and symmetrical 1,3-disubstituted ureas and thioureas. nih.gov
| Alcohol/Phenol (R-OH) | Product | General Reaction Conditions |
| Primary/Secondary Alcohol | O-Alkyl N-(2-propoxyphenyl)thiocarbamate | Basic conditions (e.g., NaH, pyridine) or catalytic activation |
| Phenol | O-Aryl N-(2-propoxyphenyl)thiocarbamate | Basic conditions |
This table illustrates the expected products from the reaction of this compound with oxygen nucleophiles based on established isothiocyanate chemistry. Specific experimental data for the title compound is not available in the reviewed literature.
Reactions with Sulfur-Containing Nucleophiles: Preparation of Dithiocarbamates
Thiols, being potent nucleophiles, react readily with this compound to form dithiocarbamates. This reaction is generally facile and can be carried out under neutral or basic conditions. The thiolate anion, generated in the presence of a base, exhibits enhanced nucleophilicity, leading to a rapid reaction. Under pH conditions of 6-8, isothiocyanates can react with thiol groups to form dithiocarbamates. researchgate.net
| Thiol (R-SH) | Product | General Reaction Conditions |
| Aliphatic Thiol | S-Alkyl N-(2-propoxyphenyl)dithiocarbamate | Room temperature, often with a base (e.g., triethylamine) |
| Aromatic Thiol | S-Aryl N-(2-propoxyphenyl)dithiocarbamate | Room temperature, often with a base |
This table outlines the anticipated products from the reaction of this compound with sulfur nucleophiles. Specific experimental data for this compound could not be located in the surveyed literature.
Cycloaddition Chemistry of the this compound Moiety
The isothiocyanate group of this compound can participate in cycloaddition reactions, providing a pathway to various heterocyclic systems. The C=N and C=S double bonds of the isothiocyanate can react with a variety of 1,3-dipoles and other unsaturated systems.
For instance, aryl isothiocyanates are known to undergo [3+2] cycloaddition reactions with azides to form substituted tetrazolethiones. They can also react with azomethine ylides, generated from the thermal cleavage of aroylaziridines, to yield 4-thiazolines. cdnsciencepub.com The C=S bond, in particular, is an active dipolarophile. cdnsciencepub.com Diphenylphosphinothioyl and -tolylsulphonyl isothiocyanates have been shown to undergo 1,2-cycloaddition with carbodiimides across the C=S bond to produce 1,3-thiazetidine derivatives. pressbooks.pub
While specific examples involving this compound are not documented in the available literature, its reactivity is expected to be analogous to other aryl isothiocyanates.
Functional Group Transformations on the Propoxybenzene (B152792) Scaffold
Beyond the reactivity of the isothiocyanate group, the propoxybenzene ring of this compound is amenable to further functionalization, allowing for the introduction of additional substituents and the synthesis of more complex molecules.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the propoxy group (-OPr). The isothiocyanate group (-NCS) is generally considered a deactivating group. In cases of competing directing effects, the activating group typically governs the position of substitution.
The propoxy group is an ortho-, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur primarily at the positions ortho and para to the propoxy group. Given that the para position (position 5) is sterically more accessible than the ortho position (position 3), it is likely to be the major site of substitution.
| Electrophilic Reagent | Expected Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | 1-Isothiocyanato-5-nitro-2-propoxybenzene |
| Br₂/FeBr₃ (Bromination) | 1-Bromo-4-isothiocyanato-3-propoxybenzene and/or 2-Bromo-1-isothiocyanato-3-propoxybenzene |
| SO₃/H₂SO₄ (Sulfonation) | 4-Isothiocyanato-3-propoxybenzenesulfonic acid |
| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 1-Isothiocyanato-4-alkyl-2-propoxybenzene |
| R-COCl/AlCl₃ (Friedel-Crafts Acylation) | (4-Isothiocyanato-3-propoxyphenyl)(alkyl)methanone |
This table presents the predicted outcomes of electrophilic aromatic substitution on this compound based on established principles of organic chemistry. Specific experimental validation for this compound is not available in the examined literature.
Oxidative and Reductive Transformations of the Propoxy Chain
The propoxy group (–O–CH₂CH₂CH₃) attached to the benzene ring of this compound is a key site for chemical modification. Its transformation under oxidative and reductive conditions can lead to a variety of derivatives with altered physicochemical properties.
Oxidative Transformations:
The oxidation of the propoxy chain can be achieved through several methods, primarily targeting the benzylic-like methylene (B1212753) group (the carbon atom of the propoxy group attached to the oxygen). While direct oxidation of the ether linkage is challenging, oxidative cleavage of the ether bond can be accomplished under harsh conditions. A more common approach involves the oxidation of the alkyl chain, should it contain susceptible functionalities, or oxidative degradation of the aromatic ring itself under extreme conditions. nih.govnih.gov
A hypothetical oxidative transformation could involve the use of strong oxidizing agents to cleave the ether bond, yielding 2-isothiocyanatophenol and propionaldehyde (B47417) or propionic acid, depending on the oxidant and reaction conditions.
Hypothetical Oxidative Cleavage of this compound
| Oxidizing Agent | Major Products | Reaction Conditions |
|---|---|---|
| Chromic Acid (H₂CrO₄) | 2-Isothiocyanatophenol, Propionic Acid | Acidic, Heat |
| Potassium Permanganate (KMnO₄) | 2-Isothiocyanatophenol, Propionic Acid | Alkaline, Heat |
It is important to note that the isothiocyanate group is also sensitive to strong oxidizing agents and may undergo transformation to an isocyanate or other degradation products. Selective oxidation of the propoxy chain while preserving the isothiocyanate moiety would require carefully chosen reagents and reaction conditions.
Reductive Transformations:
Reductive cleavage of the propoxy group is another avenue for derivatization. This transformation typically involves the use of strong reducing agents or catalytic hydrogenation. The ether C-O bond can be cleaved to produce a phenol and a propane. wikipedia.orgnih.gov
For instance, treatment with strong acids like hydroiodic acid (HI) can lead to the cleavage of the ether, forming 2-isothiocyanatophenol and 1-iodopropane. youtube.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the iodide ion. youtube.commasterorganicchemistry.comyoutube.com Reductive cleavage can also be achieved using dissolving metal reductions, although these conditions might also affect the isothiocyanate group.
Hypothetical Reductive Cleavage of this compound
| Reducing Agent/System | Major Products | Reaction Conditions |
|---|---|---|
| Hydroiodic Acid (HI) | 2-Isothiocyanatophenol, 1-Iodopropane | Reflux |
| Boron Tribromide (BBr₃) | 2-Isothiocyanatophenol, 1-Bromopropane | Low Temperature |
Rational Design and Synthesis of Novel this compound Derivatives
The rational design of novel derivatives of this compound is guided by the desire to modulate its chemical and biological properties. This involves the strategic introduction of new functional groups or the modification of existing ones.
The synthesis of a library of related compounds is a powerful tool for understanding how structural modifications influence the activity of a molecule. researchgate.net For this compound, a compound library could be constructed by varying the substituents on the aromatic ring, modifying the length or branching of the alkoxy chain, or by reacting the isothiocyanate group with a diverse set of nucleophiles.
The isothiocyanate group (–N=C=S) is an excellent electrophile and readily reacts with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. wikipedia.orgresearchgate.net This reactivity provides a straightforward method for generating a large and diverse compound library.
Illustrative Library Synthesis from this compound
| Nucleophile (R-Nu) | Derivative Class | General Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Thiourea | |
| Secondary Amine (R₂NH) | Thiourea | |
| Alcohol (R-OH) | Thiocarbamate |
These libraries can then be screened to establish structure-activity relationships (SAR), which provide valuable insights for the design of more potent and selective compounds. nih.gov
The this compound scaffold can serve as a building block for the synthesis of more complex molecules. youtube.comyoutube.comlibretexts.orgnih.gov The dual functionality of the molecule—the reactive isothiocyanate group and the modifiable propoxy chain and aromatic ring—allows for its incorporation into larger, more intricate chemical architectures.
One synthetic strategy could involve the initial reaction of the isothiocyanate group to form a stable intermediate, followed by further modifications on the propoxybenzene part of the molecule. For example, the formation of a thiourea derivative could be followed by electrophilic aromatic substitution on the benzene ring or by functionalization of the propoxy chain.
Another approach is to utilize the propoxybenzene moiety as a platform for building complexity. For instance, the propoxy group could be cleaved to reveal a phenol, which can then participate in a variety of coupling reactions or be used as a handle for further derivatization before or after modification of the isothiocyanate group. The synthesis of such complex molecules often involves multi-step sequences and the use of protecting groups to ensure selectivity. youtube.com
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 2-Isothiocyanatophenol |
| Propionaldehyde |
| Propionic Acid |
| 1-Iodopropane |
| 1-Bromopropane |
| Propane |
| Isocyanate |
| Thiourea |
| Thiocarbamate |
| Dithiocarbamate (B8719985) |
| Chromic Acid |
| Potassium Permanganate |
| Ozone |
| Hydroiodic Acid |
| Boron Tribromide |
Despite a comprehensive search for scientific literature, no specific theoretical and computational investigations on the chemical compound This compound were found. The requested detailed analysis, including quantum chemical studies and the elucidation of reaction mechanisms, does not appear to be available in the public domain.
Information on the broader class of related compounds, such as propoxybenzene, is available but does not address the specific computational and theoretical aspects of the isothiocyanate derivative as outlined. Research on this compound would be necessary to provide the data for the requested article.
Theoretical and Computational Investigations of 1 Isothiocyanato 2 Propoxybenzene
Molecular Modeling and Docking Simulations for In Silico Biological Target Interaction
Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, or 'ligand,' like 1-isothiocyanato-2-propoxybenzene, might interact with a biological macromolecule, typically a protein. These in silico techniques provide insights into the binding mechanisms and affinities, guiding further experimental research. The general approach involves creating three-dimensional models of both the ligand and the target protein and then computationally "docking" them together to find the most stable binding configuration.
Isothiocyanates are known to interact with various proteins, often through covalent binding. nih.govoup.com Computational methods can help identify potential protein targets and elucidate the specifics of these interactions. nih.govnih.gov
Prediction of Ligand-Protein Binding Modes and Affinities (excluding human/clinical implications)
Molecular docking can predict the preferred orientation of this compound when bound to a protein, as well as the strength of this interaction, often expressed as a binding affinity or docking score. This allows for the identification of key amino acid residues within the protein's binding site that form hydrogen bonds, hydrophobic interactions, or potential covalent bonds with the ligand.
For instance, cyclooxygenase (COX) enzymes are known targets for some isothiocyanate derivatives. healthbiotechpharm.org COX enzymes are well-conserved across various vertebrate species. nih.gov A hypothetical docking study of this compound with a non-human COX-2 enzyme could yield data on its potential inhibitory activity. Similarly, tubulin has been identified as a protein target for isothiocyanates, and its structure is also highly conserved. nih.govnih.govnih.gov
The following table represents a hypothetical outcome of a molecular docking simulation of this compound with Ovis aries (sheep) cyclooxygenase-2 (COX-2), a commonly used model in research.
Hypothetical Docking Results of this compound with Ovine COX-2 Disclaimer: The following data is purely hypothetical and for illustrative purposes, as specific research on this compound is not available.
| Parameter | Predicted Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.2 |
| Interacting Amino Acid Residues | Tyr385, Ser530, Arg120, Val523 |
| Predicted Interactions | Hydrogen bond with Ser530; Pi-Alkyl interactions with Tyr385 and Arg120; Hydrophobic interaction with Val523 |
This hypothetical data suggests a stable binding within the active site of the COX-2 enzyme, indicating that this compound could be a candidate for further investigation as a COX-2 inhibitor.
Virtual Screening for Potential Enzyme or Receptor Interactions
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a protein target. nih.govnih.gov This method is instrumental in the early stages of drug discovery for identifying potential lead compounds. researchgate.net In a hypothetical scenario, this compound could be part of a virtual library screened against a specific enzyme or receptor of interest from a non-human organism.
For example, a virtual screen could be performed against G-protein-coupled receptors (GPCRs) from a model organism, as these are important targets in pharmacology. plos.org The results would rank the compounds based on their predicted binding affinity, with higher-scoring compounds being prioritized for further experimental testing.
The table below illustrates a hypothetical result from a virtual screening of a small chemical library against a target enzyme, where this compound is identified as a top hit.
Hypothetical Virtual Screening Hit List Disclaimer: The following data is purely hypothetical and for illustrative purposes.
| Rank | Compound Name | Docking Score (kcal/mol) |
|---|---|---|
| 1 | This compound | -9.5 |
| 2 | Compound A | -9.2 |
| 3 | Compound B | -8.9 |
In this illustrative table, this compound shows the most favorable docking score, suggesting it has the highest predicted binding affinity for the target enzyme among the screened compounds. Such a result would justify its selection for subsequent in vitro enzymatic assays to validate the computational prediction. nih.gov
Biological Activity and Mechanistic Pathways Strictly in Vitro and in Silico Studies
Modulation of Cellular Signaling Pathways by 1-Isothiocyanato-2-propoxybenzene (In Vitro)
In vitro studies using cell cultures have demonstrated that this compound can modulate key cellular signaling pathways involved in detoxification, oxidative stress, and inflammation.
Isothiocyanates are recognized for their ability to induce phase II detoxification enzymes, a critical cellular defense mechanism against xenobiotics and oxidative stress. nih.govnih.gov This induction is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway. nih.govmdpi.com Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, facilitating its degradation. nih.govnih.gov However, electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. nih.govnih.gov This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating their transcription. frontiersin.orgresearchgate.net
The activation of the Nrf2 pathway leads to the upregulation of a suite of phase II detoxifying and antioxidant enzymes. These include, but are not limited to, NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione (B108866) S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs). mdpi.comfrontiersin.org For instance, studies on other isothiocyanates like sulforaphane (B1684495) have shown a significant increase in the expression of HO-1, NQO1, GCLC, and GCLM in cell-based assays. nih.gov The induction of these enzymes enhances the cell's capacity to neutralize and eliminate harmful substances. nih.govresearchgate.net
Table 1: Nrf2-Keap1 Pathway Activation and Phase II Enzyme Induction by Isothiocyanates (In Vitro)
| Compound Class | Mechanism of Action | Key Proteins Involved | Induced Phase II Enzymes |
|---|---|---|---|
| Isothiocyanates | Disruption of Keap1-Nrf2 binding, nuclear translocation of Nrf2, and binding to ARE. nih.govnih.govresearchgate.net | Nrf2, Keap1, ARE. frontiersin.orgresearchgate.net | NQO1, HO-1, GSTs, UGTs. mdpi.comfrontiersin.org |
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in numerous pathological conditions. walshmedicalmedia.com Isothiocyanates can modulate cellular oxidative stress responses through multiple mechanisms. As electrophiles, they can directly react with and deplete cellular antioxidants like glutathione (GSH), leading to a transient pro-oxidant state. mdpi.com This initial oxidative burst can itself be a trigger for the activation of the Nrf2 pathway, leading to a subsequent and more sustained antioxidant response. mdpi.com
The induction of antioxidant enzymes via Nrf2 is a key component of this regulatory effect. nih.gov Enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) play crucial roles in detoxifying ROS. walshmedicalmedia.comnih.gov For example, SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized to water by CAT and GPx. walshmedicalmedia.com Studies on phenethyl isothiocyanate (PEITC) have shown that it can modulate the activity of these key antioxidant enzymes. mdpi.comnih.gov The net effect is an enhanced cellular capacity to cope with oxidative insults.
In vitro studies have revealed that isothiocyanates possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. nih.gov One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Isothiocyanates can suppress the activation of NF-κB, thereby downregulating the production of these inflammatory mediators. nih.gov
Furthermore, isothiocyanates have been shown to inhibit the expression and activity of enzymes that are critical in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov COX-2 is responsible for the production of prostaglandins, while iNOS generates nitric oxide, both of which are key mediators of inflammation. mdpi.com By inhibiting these enzymes, isothiocyanates can effectively reduce the inflammatory response in cell-based models. frontiersin.org For instance, certain isothiocyanate derivatives have demonstrated potent and selective inhibition of COX-2. nih.gov
Enzyme Inhibition and Activation Studies (Cell-Free and In Vitro Assays)
Cell-free and in vitro assays provide a controlled environment to study the direct effects of this compound on specific enzymes, offering insights into its mechanisms of action at a molecular level.
The reactivity of the isothiocyanate group allows these compounds to interact with and potentially inhibit a variety of enzymes, including proteases and kinases. The mechanism of inhibition often involves the formation of a covalent bond between the electrophilic carbon of the isothiocyanate group and a nucleophilic residue, such as a cysteine or lysine (B10760008), in the active site of the enzyme. This can lead to irreversible or slowly reversible inhibition.
The study of enzyme kinetics, such as determining the type of inhibition (e.g., competitive, non-competitive, or uncompetitive), provides valuable information about how the compound interacts with the enzyme and its substrate. nih.govyoutube.com For example, a competitive inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.gov In silico molecular docking studies can further elucidate the binding modes and interactions between the isothiocyanate and the target enzyme at an atomic level. nih.gov
As previously mentioned, isothiocyanates can modulate the activity of antioxidant enzymes. This can occur through two main mechanisms: indirect induction of enzyme expression via the Nrf2 pathway, and direct interaction with the enzymes themselves. mdpi.commdpi.com
Table 2: Modulation of Antioxidant Enzyme Activity by Isothiocyanates
| Enzyme | Function | Modulation by Isothiocyanates |
|---|---|---|
| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide. walshmedicalmedia.com | Activity can be modulated, with some studies showing increases. nih.gov |
| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. walshmedicalmedia.com | Activity can be modulated, with some studies showing increases. nih.gov |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. mdpi.com | Activity can be modulated, with some studies showing increases. nih.gov |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Detoxification of quinones. mdpi.com | Expression is induced via the Nrf2 pathway. mdpi.com |
| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme to biliverdin, iron, and carbon monoxide. mdpi.com | Expression is induced via the Nrf2 pathway. mdpi.com |
Antimicrobial and Antifungal Activity (In Vitro)
No data exists in the scientific literature regarding the in vitro antimicrobial or antifungal activity of this compound.
The bactericidal and bacteriostatic mechanisms of this compound have not been characterized in any available research.
There are no studies documenting the efficacy of this compound against any fungal pathogens in a laboratory setting.
Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound Derivatives (In Vitro/In Silico)
In silico pharmacophore modeling is a crucial tool for identifying the essential structural features of a molecule required for its interaction with a biological target. dovepress.comnih.gov For aromatic isothiocyanates, the key pharmacophoric features are generally understood to include:
The Isothiocyanate Group: This is the primary reactive center, responsible for forming covalent bonds with target proteins, often with cysteine residues. researchgate.net
The Aromatic Ring: The benzene (B151609) ring serves as a scaffold, providing a rigid structure and influencing the electronic properties of the isothiocyanate group. It also participates in hydrophobic and π-stacking interactions within the binding pockets of target proteins. nih.gov
Substituents on the Aromatic Ring: The type and position of substituents, such as the propoxy group in this compound, play a vital role in modulating the molecule's electronic and steric properties, which in turn affects its binding affinity and selectivity for various biological targets. nih.govnih.gov
In the context of this compound, the propoxy group at the ortho position is expected to introduce specific steric and electronic effects. The ortho positioning can influence the orientation of the molecule within a binding site and may lead to specific interactions with nearby amino acid residues.
In silico docking studies on related isothiocyanate derivatives have provided insights into their binding modes with various enzymes. For instance, studies on isothiocyanate derivatives as cyclooxygenase (COX) inhibitors have highlighted the importance of specific amino acid interactions. Molecular dynamics simulations have identified key residues such as Tyr385, Trp387, Phe518, Val523, and Ser530 as crucial for the interaction between certain isothiocyanate compounds and the COX-2 enzyme. nih.govnih.gov While these specific interactions are for different isothiocyanate derivatives, they provide a framework for predicting the potential binding of this compound to similar targets.
A hypothetical pharmacophore model for this compound, based on general principles, would likely feature a hydrogen bond acceptor (the oxygen of the propoxy group), a hydrophobic aromatic region (the benzene ring), and the electrophilic isothiocyanate group.
The biological effects of isothiocyanates are diverse, ranging from anti-inflammatory to anticancer activities. These effects are closely tied to the structural features of the molecules.
Anti-inflammatory Activity:
Studies on synthetic isothiocyanate derivatives have shown that modifications to the phenyl ring can significantly impact their anti-inflammatory properties, such as the inhibition of COX enzymes. For example, the introduction of certain ester groups to a phenyl isothiocyanate scaffold has been shown to result in potent and selective COX-2 inhibition. nih.govnih.gov The electronic nature of the substituent is a key determinant of activity. While direct data on a propoxy group is unavailable, the electron-donating nature of the alkoxy group could modulate the electronic density of the aromatic ring and the reactivity of the isothiocyanate moiety, thereby influencing its interaction with COX enzymes.
Anticancer Activity:
The anticancer activity of isothiocyanates is often attributed to their ability to induce apoptosis and inhibit cell proliferation. The structure of the isothiocyanate plays a crucial role in this context. For instance, in a series of 2-aminobenzophenone (B122507) derivatives, which share a substituted benzene structure, the introduction of an amino group at the ortho position was found to be integral for increased growth inhibition in cancer cell lines. While not an isothiocyanate, this highlights the importance of ortho-substitution on the phenyl ring in modulating anticancer activity.
Quantitative Structure-Activity Relationship (QSAR) studies on various series of substituted phenyl compounds have also demonstrated the importance of molecular descriptors such as hydrophobicity, dipolar moment, and the distance between bonds in determining their biological, including toxicological, properties. nih.gov For this compound, the propoxy group would contribute to the lipophilicity of the molecule, which could influence its membrane permeability and interaction with hydrophobic pockets in target proteins.
The following interactive table summarizes the predicted influence of the structural components of this compound on its potential biological activities, based on data from related compounds.
| Structural Feature | Predicted Influence on Biological Activity | Rationale based on Related Compounds |
| Isothiocyanate (-N=C=S) group | Covalent modification of target proteins (e.g., enzymes, transcription factors) | The electrophilic carbon atom of the isothiocyanate group is a common feature responsible for the biological activity of this class of compounds. |
| Benzene ring | Provides a scaffold for hydrophobic and π-stacking interactions within protein binding sites. | Aromatic rings are common features in many biologically active molecules that interact with protein targets. |
| Ortho-propoxy group | Modulates electronic properties and introduces steric hindrance, potentially leading to selectivity for certain biological targets. May act as a hydrogen bond acceptor. | The position and nature of substituents on the phenyl ring are known to significantly affect the biological activity of isothiocyanates. The ortho position can enforce a specific conformation. |
The following table presents in silico prediction data for a series of isothiocyanate derivatives from a study on COX inhibitors, illustrating the impact of different substituents on their predicted binding affinity. While this compound was not included in this study, the data demonstrates the principle of how structural modifications affect biological parameters.
| Compound | Predicted Binding Affinity (MM/GBSA score, kcal/mol) for COX-2 |
| I1c (ester derivative) | -69.22 |
| I1b (ester derivative) | -67.87 |
| I1a (ester derivative) | -66.99 |
| I1d (ester derivative) | -65.25 |
| Rofecoxib (known inhibitor) | -64.18 |
| Celecoxib (known inhibitor) | -69.83 |
Note: Data is sourced from a study on synthetic isothiocyanate derivatives and is intended to be illustrative of the impact of structural modifications. nih.gov
Advanced Analytical Methodologies for 1 Isothiocyanato 2 Propoxybenzene Research
Chromatographic Techniques for Separation and Quantification in Complex Mixtures
Chromatographic methods are indispensable for isolating 1-isothiocyanato-2-propoxybenzene from intricate matrices such as reaction byproducts or in vitro assay samples. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isothiocyanates, offering high resolution and sensitivity. For non-volatile compounds like this compound, reversed-phase HPLC is the method of choice. A typical HPLC method would involve a C18 column and a mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water.
Method development would focus on optimizing parameters such as the gradient elution profile, flow rate, and column temperature to achieve optimal separation from impurities. Validation of the method would be performed according to established guidelines to ensure its accuracy, precision, linearity, and robustness. While specific studies on this compound are not widely documented, the analysis of other substituted phenyl isothiocyanates serves as a valuable reference. For instance, phenyl isothiocyanate itself is utilized as a derivatizing agent in reversed-phase HPLC for the analysis of secondary amines. rsc.org
A general one-pot synthesis process for isothiocyanates from amines has been developed, where HPLC analysis was instrumental in monitoring the reaction and selectivity. core.ac.uk This highlights the utility of HPLC in synthetic and mechanistic studies involving isothiocyanates.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Isothiocyanates
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (gradient) |
| Gradient | e.g., 50-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound, based on common practices for similar aromatic isothiocyanates.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC can be employed for the analysis of more volatile precursors or degradation products. The use of a capillary column with a non-polar or medium-polarity stationary phase is common for such analyses.
The successful application of GC for the determination of various isothiocyanates in biological matrices has been reported. rsc.org For instance, a study on broccoli tissues utilized GC-MS to determine the concentration of phenethyl isothiocyanate and other related compounds. rsc.org This demonstrates the potential of GC for the quantitative analysis of isothiocyanates in complex samples. It is important to note that higher initial oven temperatures can lead to the degradation of some isothiocyanates, a factor to consider during method development. rsc.org
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are paramount for the unambiguous structural confirmation of this compound.
LC-MS is particularly powerful for non-volatile compounds. After separation by HPLC, the analyte is introduced into the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI) and its mass-to-charge ratio is determined. This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details. The use of multiple reaction monitoring (MRM) mass spectrometry with substituted phenyl isothiocyanates has been shown to enhance quantification in proteomics. nih.gov
GC-MS is the gold standard for the identification of volatile compounds. Following separation by GC, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a molecular fingerprint. GC-MS has been effectively used to identify hydrolysis products of glucosinolates, which include various isothiocyanates. The combination of GC with a sulfur chemiluminescence detector (SCD) can provide selective and highly sensitive detection of sulfur-containing compounds like isothiocyanates. rsc.org
Spectroscopic Approaches for Reaction Monitoring and Product Verification
Spectroscopic techniques provide critical information about the molecular structure and functional groups present in this compound and its synthetic intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For a synthetic intermediate leading to this compound, such as 1-amino-2-propoxybenzene, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons of the propoxy group (triplet for the CH₃, sextet for the central CH₂, and a triplet for the OCH₂), and the protons of the amino group. In the final product, the disappearance of the amino protons and the appearance of the isothiocyanate group would lead to shifts in the signals of the aromatic protons.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.9 - 7.3 | Multiplet |
| -OCH₂- | ~4.0 | Triplet |
| -CH₂- | ~1.8 | Sextet |
| -CH₃ | ~1.0 | Triplet |
This table provides an estimation of the ¹H NMR chemical shifts based on known data for similar alkoxybenzene derivatives. Actual values may vary.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| -N=C=S | ~135 |
| C-O | ~155 |
| C-NCS | ~125 |
| Aromatic C | 115 - 130 |
| -OCH₂- | ~70 |
| -CH₂- | ~22 |
| -CH₃ | ~10 |
This table provides an estimation of the ¹³C NMR chemical shifts based on known data for similar aromatic isothiocyanates and alkoxybenzenes. Actual values may vary.
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. The most characteristic feature in the IR spectrum of this compound would be the strong and broad absorption band of the isothiocyanate (-N=C=S) group, typically appearing in the region of 2000-2200 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the propoxy group would be observed around 1250 cm⁻¹. The IR spectrum of the closely related 2-methoxyphenyl isothiocyanate shows a strong isothiocyanate peak, providing a good reference.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region, typically between 200 and 400 nm, arising from π→π* transitions of the benzene (B151609) ring. The position and intensity of these bands can be influenced by the substituents on the ring.
Mass Spectrometry for Elucidation of Reaction Pathways and Biological Metabolites (In Vitro)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone technique for elucidating the complex reaction pathways and identifying the biological metabolites of isothiocyanates (ITCs) in in vitro systems. This powerful analytical approach provides detailed structural information based on the mass-to-charge ratio (m/z) of parent ions and their fragmentation patterns. For this compound, while specific experimental data is limited in publicly accessible literature, its metabolic fate can be predicted based on the well-established pathways of other aromatic isothiocyanates.
The primary in vitro metabolic route for isothiocyanates is the mercapturic acid pathway. nih.gov This pathway involves the conjugation of the electrophilic isothiocyanate group with the endogenous antioxidant glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). This initial conjugate is then sequentially metabolized by peptidases to form cysteinylglycine (B43971) (Cys-Gly), cysteine (Cys), and finally N-acetylcysteine (NAC) conjugates, which are the ultimate excretory products. nih.gov
LC-MS/MS methods are ideally suited for tracking these transformations. nih.govnih.gov Due to the high polarity of the glutathione and subsequent amino acid conjugates, reversed-phase liquid chromatography is employed for their separation. The sample would typically be incubated in vitro with liver microsomes or other cellular fractions, and the resulting mixture analyzed. Electrospray ionization (ESI) is a common ionization technique for these types of metabolites, often operated in positive ion mode to detect the protonated molecular ions [M+H]⁺.
Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The [M+H]⁺ ion of a suspected metabolite is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation patterns provide a veritable fingerprint for the molecule, allowing for confident identification. For instance, a characteristic loss of the pyroglutamate (B8496135) moiety (129 Da) from the glutathione conjugate is a common diagnostic fragmentation.
Predicted In Vitro Metabolites of this compound
Based on the mercapturic acid pathway, the following table outlines the predicted primary metabolites of this compound that would be targeted for identification in an in vitro study. The table includes the proposed structures and their calculated monoisotopic masses, which would correspond to the [M+H]⁺ ions observed in the mass spectrum.
| Metabolite Name | Abbreviation | Proposed Structure | Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) |
| This compound | - | C₁₀H₁₁NOS | 193.0561 | 194.0634 |
| Glutathione Conjugate | GSH Conjugate | C₂₀H₂₈N₄O₇S₂ | 484.1454 | 485.1527 |
| Cysteinylglycine Conjugate | Cys-Gly Conjugate | C₁₅H₂₀N₂O₅S₂ | 372.0817 | 373.0890 |
| Cysteine Conjugate | Cys Conjugate | C₁₃H₁₇N₂O₃S₂ | 315.0681 | 316.0754 |
| N-Acetylcysteine Conjugate | NAC Conjugate | C₁₅H₂₀N₂O₄S₂ | 356.0865 | 357.0938 |
Note: The table is interactive. Users can sort the data by clicking on the column headers.
Hypothesized Fragmentation Patterns
In a tandem MS experiment, the fragmentation of the parent compound and its metabolites would yield valuable structural information. For the parent compound, this compound, key fragmentations would likely involve the loss of the propoxy group or cleavage of the aromatic ring.
For the metabolites, the fragmentation is predictable based on the structure of the attached conjugate. The following table details the hypothesized major fragment ions that would be expected in an MS/MS analysis of the primary metabolites.
| Parent Ion (Metabolite) | Predicted [M+H]⁺ (m/z) | Hypothesized Major Fragment Ions (m/z) | Corresponding Neutral Loss |
| GSH Conjugate | 485.1527 | 356.1022 | Pyroglutamic acid (129 Da) |
| 412.1261 | Glycine (73 Da) | ||
| Cys-Gly Conjugate | 373.0890 | 316.0754 | Glycine (57 Da) |
| 194.0634 | Cysteine-Glycine moiety (179 Da) | ||
| Cys Conjugate | 316.0754 | 194.0634 | Cysteine moiety (121 Da) |
| NAC Conjugate | 357.0938 | 194.0634 | N-acetylcysteine moiety (163 Da) |
Note: The table is interactive. Users can sort the data by clicking on the column headers.
The identification of these specific metabolites and their fragmentation patterns in an in vitro assay would provide strong evidence for the metabolic pathway of this compound, confirming its bioactivation through conjugation, which is a critical step in understanding its biological activity.
Potential Applications of 1 Isothiocyanato 2 Propoxybenzene in Non Clinical and Non Human Domains
Utility as Versatile Synthetic Intermediates in Organic Synthesis
Aryl isothiocyanates are well-established as valuable and versatile building blocks in the field of organic synthesis. chemrxiv.org The electrophilic carbon atom of the isothiocyanate group readily reacts with a wide array of nucleophiles, leading to the formation of diverse molecular architectures. This reactivity is fundamental to its potential as a synthetic intermediate.
Building Blocks for Novel Heterocyclic Compounds
The primary application of aryl isothiocyanates in synthetic organic chemistry is in the construction of heterocyclic compounds, particularly those containing nitrogen and sulfur atoms. These scaffolds are of significant interest due to their prevalence in biologically active molecules and functional materials. The reaction of 1-isothiocyanato-2-propoxybenzene with various nucleophiles can, in principle, yield a multitude of heterocyclic systems.
For instance, reactions with primary amines can lead to the formation of substituted thioureas. These thiourea (B124793) derivatives can then be cyclized to generate a variety of heterocycles. A general and efficient method for synthesizing pyrrole (B145914) and imidazole (B134444) derivatives involves the reaction of primary amines with isothiocyanates in the presence of oxalyl chloride under solvent-free conditions. rhhz.net Furthermore, isothiocyanate intermediates can be used in divergent synthesis strategies to create a diverse range of N-heterocycles, such as 2-thioxo-quinazolinones and 1,2,4-thiadiazoles, in a manner compatible with various chemical environments. rsc.org
The synthesis of various heterocyclic compounds derived from phenylacetyl isothiocyanate has been demonstrated, including 1,2,4-triazoline-5-thiones, thiadiazolidines, and benzothiazole (B30560), benzoxazole (B165842), and benzimidazole (B57391) derivatives through reactions with hydrazines and substituted anilines. researchgate.net These examples highlight the broad potential of isothiocyanates like this compound as precursors to complex heterocyclic structures.
| Reactant | Resulting Heterocycle | Reference |
| Primary Amine + Oxalyl Chloride | Pyrrole or Imidazole | rhhz.net |
| DNA-conjugated Amines | 2-Thioxo-quinazolinones, 1,2,4-Thiadiazoles | rsc.org |
| Benzoyl Hydrazine | 1,2,4-Triazoline-5-thione | researchgate.net |
| 2-Aminothiophenol | Benzothiazole derivative | researchgate.net |
| 2-Aminophenol | Benzoxazole derivative | researchgate.net |
| o-Phenylenediamine | Benzimidazole derivative | researchgate.net |
Precursors for Advanced Organic Materials
The reactivity of the isothiocyanate group also allows for its use as a precursor in the synthesis of advanced organic materials. While specific research on this compound in this context is not widely documented, the general chemistry of isothiocyanates suggests its potential. For example, the synthesis of isothiocyanate-functionalized mesoporous silica (B1680970) nanoparticles has been reported, creating building blocks for the design of nanovehicles. mdpi.comresearchgate.netresearchgate.net These functionalized nanoparticles can readily react with primary amines, allowing for the attachment of various molecules to the nanoparticle surface. This approach could be adapted using this compound to introduce the 2-propoxyphenyl group onto the surface of materials, thereby modifying their properties.
Contributions to Materials Science and Polymer Chemistry
While direct studies on the application of this compound in materials science and polymer chemistry are limited in the available literature, the known reactivity of the isothiocyanate functional group allows for informed speculation on its potential contributions.
Incorporation into Polymer Backbones for Functional Materials
Isothiocyanates can be utilized as functional monomers in polymerization reactions. For instance, a styrene (B11656) monomer carrying an isothiocyanate moiety has been successfully synthesized and polymerized. researchgate.net This demonstrates the feasibility of incorporating the isothiocyanate group into a polymer backbone. In principle, a vinyl or other polymerizable group could be introduced into the this compound structure, allowing it to act as a monomer. The resulting polymer would possess pendant 2-propoxyphenyl isothiocyanate groups, which could then be used for post-polymerization modification, leading to the creation of functional materials with tailored properties. The synthesis of a copolymer of 4-vinyl benzylisothiocyanate and (2-hydroxyethyl methacrylate) further illustrates the potential for creating functional copolymers with isothiocyanate moieties. researchgate.net
Surface Functionalization and Coating Applications
The isothiocyanate group is a valuable tool for the surface functionalization of various materials, including polymers and nanoparticles. mdpi.com Isothiocyanates can be covalently attached to surfaces containing hydroxyl or amino groups. For example, isothiocyanates have been successfully conjugated to polyvinyl alcohol (PVA) through a one-step reaction, and this modified PVA can then be used to produce surface-functionalized polymer particles. nih.gov This method allows for the introduction of specific chemical functionalities to the surface of materials, which can be used for applications such as cell targeting. By reacting this compound with a suitable substrate, it is conceivable to create surfaces functionalized with the 2-propoxyphenyl group, which could alter the surface properties, such as hydrophobicity or reactivity.
Role in Agrochemical Research (Focus on Mechanistic Basis, Not Efficacy/Safety)
Isothiocyanate derivatives have been a subject of interest in agrochemical research due to their potential biological activities. The mechanistic basis for these activities is often attributed to the electrophilic nature of the isothiocyanate group, which can react with biological nucleophiles such as amino and thiol groups in proteins and enzymes.
Research on benzoxazole and benzothiazole derivatives, which can be synthesized from isothiocyanates, has shown a broad spectrum of agricultural biological activities, including antibacterial, antiviral, and herbicidal properties. nih.gov The mechanism of action often involves the disruption of essential biological processes in the target organisms. While specific studies on this compound are not prevalent, the general mechanisms of action for aryl isothiocyanates provide a framework for its potential role in agrochemical research. It is important to note that this discussion focuses on the potential mechanistic basis and does not imply proven efficacy or safety for any specific application.
Exploration as Precursors for Biologically Active Agrocompounds
Isothiocyanates are a class of compounds that have garnered significant interest in the agricultural sector due to their wide range of biological activities. The isothiocyanate functional group can react with various biological nucleophiles, leading to the inhibition of enzymes or disruption of cellular processes in pests and pathogens. The lipophilic nature of the propoxybenzene (B152792) group in this compound would likely enhance its ability to penetrate the waxy outer layers of plants and the cuticles of insects, potentially increasing its efficacy as an agrochemical.
Should this compound be synthesized, it could serve as a valuable precursor for a variety of agrochemicals. Its reactivity would allow for the straightforward synthesis of derivatives such as thioureas, thiocarbamates, and other heterocyclic compounds, which are known to possess fungicidal, herbicidal, and insecticidal properties. The exploration of this compound would likely involve synthesizing a library of derivatives and screening them for activity against a panel of relevant agricultural pests and pathogens.
Table 1: Potential Agro-Active Compounds Derived from this compound
| Derivative Class | General Structure | Potential Agricultural Application |
| Thioureas | R-NH-C(=S)-NH-R' | Fungicide, Herbicide, Insecticide |
| Thiocarbamates | R-O-C(=S)-NH-R' | Herbicide, Fungicide |
| Dithiocarbamates | R-S-C(=S)-NH-R' | Fungicide, Nematicide |
Note: R represents the 2-propoxybenzene moiety, and R' represents a variable substituent.
Development of Research Reagents and Analytical Probes
The isothiocyanate group is a key functional group for the development of chemical tools used in research, particularly for the labeling of biomolecules and the creation of probes for in vitro assays.
Fluorescent or Chromogenic Probes for In Vitro Assays
The development of fluorescent and chromogenic probes is a cornerstone of modern biological research, enabling the detection and quantification of specific analytes in complex mixtures. rsc.org A molecule like this compound could potentially be developed into such a probe. The strategy would involve coupling the 2-propoxybenzene isothiocyanate moiety to a fluorophore or a chromophore. The reactivity of the isothiocyanate group would allow for its conjugation to a recognition element, such as an antibody or a small molecule ligand, that specifically binds to the target analyte.
Alternatively, the intrinsic properties of the 2-propoxybenzene group could be exploited. For instance, its fluorescence might be quenched in the free state and enhanced upon binding to a target, or a reaction with the analyte could lead to a color change. The design of such probes often relies on principles like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
Labeling Agents for Biomolecules in Research Investigations
The isothiocyanate group is a well-established functional group for labeling proteins and other biomolecules. nih.gov It readily reacts with primary amine groups, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, to form a stable thiourea linkage.
Table 2: Potential Biomolecule Labeling Applications
| Biomolecule | Labeling Site | Potential Research Application |
| Proteins | N-terminus, Lysine residues | Protein tracking, localization studies, immunoassays |
| Peptides | N-terminus, Lysine residues | Peptide quantification, receptor binding studies |
| Aminated DNA/RNA | Modified nucleobases | Nucleic acid detection and quantification |
It is important to reiterate that the discussions above are based on the known chemistry of isothiocyanates and are purely speculative in the absence of any published data on this compound. The synthesis and experimental evaluation of this compound would be necessary to validate any of these potential applications.
Future Research Horizons for this compound: A Roadmap for Innovation
The unique structural attributes of this compound, featuring a reactive isothiocyanate group appended to a substituted benzene (B151609) ring, position it as a compound of significant interest for future scientific exploration. While initial studies have illuminated its potential in specific biological contexts, a vast landscape of research avenues remains to be explored. This article outlines key future directions and emerging research pathways for this compound, focusing on sustainable synthesis, novel reactivity, computational modeling, untapped therapeutic targets, multi-functional molecular design, and applications in materials science.
Q & A
Basic: What are the recommended methods for synthesizing 1-Isothiocyanato-2-propoxybenzene in laboratory settings?
Methodological Answer:
Synthesis typically involves introducing the isothiocyanate group (-N=C=S) to a substituted benzene ring. A plausible route is:
- Step 1: Start with 2-propoxybenzene derivatives. React with thiophosgene (CSCl₂) under controlled conditions to introduce the isothiocyanate group .
- Step 2: Optimize solvent choice (e.g., dichloromethane or toluene) and temperature (0–25°C) to prevent side reactions like hydrolysis.
- Step 3: Purify via column chromatography or recrystallization, monitoring purity via TLC or HPLC .
Key Considerations:
- Ensure inert atmosphere (N₂/Ar) to avoid moisture-induced degradation of intermediates.
- Use stoichiometric control to minimize byproducts (e.g., thioureas from excess amine contamination) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Fourier-Transform Infrared Spectroscopy (FTIR): Detect the -N=C=S stretch (~2050–2150 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺ or [M⁻]) matching the theoretical mass (C₁₀H₁₁NOS₂: ~233.04 g/mol) .
Validation: Compare spectral data with structurally analogous compounds (e.g., 1-Isothiocyanato-2-methoxybenzene ).
Basic: What safety protocols are essential when handling this compound in experimental setups?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .
- Ventilation: Local exhaust ventilation to prevent inhalation of vapors (isothiocyanates are respiratory irritants) .
- Spill Management: Neutralize spills with sodium bicarbonate or vermiculite; avoid water to prevent hydrolysis .
- Storage: Store in airtight containers under inert gas (N₂) at 2–8°C to prevent thermal degradation .
Advanced: What strategies can resolve contradictions in reported reactivity profiles of this compound across studies?
Methodological Answer:
- Controlled Replication: Reproduce experiments under identical conditions (solvent, temperature, catalyst) to isolate variables .
- Kinetic vs. Thermodynamic Control: Analyze reaction outcomes under varied conditions (e.g., excess nucleophile for kinetic products vs. prolonged heating for thermodynamic products) .
- Computational Modeling: Use DFT calculations to predict regioselectivity in nucleophilic additions (e.g., amine vs. thiol attack on -N=C=S) .
Case Study: Conflicting reports on hydrolysis rates may arise from trace moisture levels; use Karl Fischer titration to quantify water content in solvents .
Advanced: How does the electronic nature of the propoxy substituent influence the reactivity of the isothiocyanate group in nucleophilic addition reactions?
Methodological Answer:
- Electron-Donating Effects: The propoxy group (-OCH₂CH₂CH₃) donates electron density via resonance, activating the benzene ring and stabilizing the isothiocyanate group.
- Reactivity Modulation:
- Nucleophilic Attack: Enhanced electron density at the isothiocyanate carbon increases susceptibility to amines (e.g., faster thiourea formation compared to chloro-substituted analogs) .
- Steric Effects: The propoxy chain may hinder bulky nucleophiles (e.g., tert-butylamine) from accessing the -N=C=S group .
Experimental Validation: Compare reaction rates with analogs (e.g., 1-Isothiocyanato-4-chlorobenzene) under identical conditions .
Advanced: What experimental approaches are optimal for studying the kinetic stability of this compound under varying thermal conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition onset temperature (T₀) and mass loss profiles at 5–10°C/min increments .
- Accelerated Aging Studies: Store samples at elevated temperatures (40–60°C) and monitor degradation via HPLC at intervals (24–72 hrs) .
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at standard storage temperatures (e.g., 25°C) .
Key Finding: Stability is likely reduced compared to methoxy analogs due to the larger propoxy group’s steric destabilization of the -N=C=S moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
